molecular formula C35H60N6O12 B14048330 Methyltetrazine-amino-PEG11-amine

Methyltetrazine-amino-PEG11-amine

Cat. No.: B14048330
M. Wt: 756.9 g/mol
InChI Key: IRVRVFHHVOSTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-amino-PEG11-amine is a heterobifunctional reagent designed for advanced bioconjugation and bioorthogonal chemistry applications. Its structure integrates three key components: a methyltetrazine group, a hydrophilic PEG11 spacer, and a terminal primary amine. The methyltetrazine group serves as a reactive handle for the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest known bioorthogonal click reactions . This methyl-substituted tetrazine offers substantially improved stability compared to hydrogen-substituted analogues, making it suitable for a wider range of chemical transformations and long-term storage . It reacts with high specificity and rapid kinetics with dienophiles such as trans-cyclooctene (TCO), enabling efficient labeling even at low concentrations in living systems . The PEG11 spacer significantly enhances the aqueous solubility of the entire conjugate, which is critical for performance in biological environments . Furthermore, this long, flexible polyethylene glycol chain reduces steric hindrance between conjugated molecules, helping to preserve the biological activity of labeled proteins or other biomolecules . The terminal primary amine (-NH2) is a versatile nucleophile that can be readily conjugated to carboxylic acid-containing molecules using activating agents such as EDC or HATU to form stable amide bonds . This combination of features allows for a flexible two-step conjugation strategy. Researchers can first conjugate the reagent to a target molecule, such as an antibody, peptide, or nanoparticle, via the amine group. The modified molecule can then be subsequently linked in a second, bioorthogonal step to a TCO-functionalized payload, such as a drug, toxin, or imaging agent . This reagent is particularly valuable in pretargeted imaging strategies, where a long-circulating, TCO-modified primary vector (like an antibody or liposome) is administered first, followed by a short-lived radiolabeled tetrazine probe for high-contrast Positron Emission Tomography (PET) imaging . It is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C35H60N6O12

Molecular Weight

756.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C35H60N6O12/c1-31-38-40-35(41-39-31)33-4-2-32(3-5-33)30-37-34(42)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-29-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-36/h2-5H,6-30,36H2,1H3,(H,37,42)

InChI Key

IRVRVFHHVOSTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Mechanistic Principles and Kinetic Considerations of Methyltetrazine Amino Peg11 Amine Reactions

Fundamental Reaction Mechanism of Methyltetrazine with Dienophiles (e.g., trans-Cyclooctenes, Norbornenes)

The reaction between a methyltetrazine and a dienophile such as a trans-cyclooctene (B1233481) (TCO) or a norbornene is a cornerstone of bioorthogonal chemistry, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgrsc.org This type of reaction is exceptionally fast and selective. wikipedia.orgfrontiersin.org

The fundamental mechanism involves a [4+2] cycloaddition where the tetrazine acts as the electron-poor diene and the strained alkene (the dienophile) acts as the electron-rich component. rsc.orgnih.gov The process can be broken down into the following steps:

Cycloaddition: The tetrazine ring reacts with the double bond of the dienophile to form a highly strained, unstable bicyclic intermediate. rsc.orgacs.org

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂). rsc.orgwikipedia.org

Product Formation: The expulsion of nitrogen gas results in the formation of a stable dihydropyridazine (B8628806) product, which may then isomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine. rsc.orgnih.gov

The high rate of this reaction is largely driven by the release of ring strain from the dienophile, such as in trans-cyclooctene. escholarship.org The reaction is chemoselective, meaning the tetrazine and dienophile partners will not react with other functional groups typically found in complex biological systems. conju-probe.comconju-probe.comconju-probe.com This specificity allows for precise labeling and conjugation of biomolecules in living cells and organisms. frontiersin.orgconju-probe.com While both trans-cyclooctenes and norbornenes are effective dienophiles, TCOs generally exhibit the fastest reaction kinetics with tetrazines. escholarship.orgiris-biotech.de The conformation of the TCO can also influence the reaction products. nih.gov

Kinetic Rate Constants of Methyltetrazine-amino-PEG11-amine Ligation in Aqueous and Biological Milieus

The ligation of methyltetrazine derivatives with strained alkenes is characterized by exceptionally fast reaction kinetics, a critical feature for their use in biological systems where target molecules may be present at very low concentrations. conju-probe.comiris-biotech.de The speed of the reaction is typically described by second-order rate constants (k₂).

While specific kinetic data for this compound is not extensively published, data for structurally similar methyltetrazine-PEG compounds provide valuable insights. The methyl group on the tetrazine ring enhances stability, particularly in aqueous environments, compared to unsubstituted tetrazines, while still maintaining rapid kinetics. conju-probe.comiris-biotech.de

The reaction rates for tetrazine-TCO ligations are among the fastest known in bioorthogonal chemistry, with second-order rate constants reported to be as high as 10⁶ M⁻¹s⁻¹. broadpharm.com For methyl-substituted tetrazines reacting with TCO derivatives, rates are often in the range of 1000 M⁻¹s⁻¹. iris-biotech.de In contrast, reactions with norbornenes are generally slower but still highly efficient. nih.govbroadpharm.com

The following table provides representative kinetic data for various tetrazine-dienophile reactions in aqueous media, illustrating the typical range of reaction rates.

Tetrazine DerivativeDienophileMediumSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Pyridyl-tetrazine (Py-Tz)axial-TCOPBS (37 °C)~16,000
Triazolyl-tetrazine (3b)axial-TCOPBS (37 °C)10332 nih.govacs.org
Methyl-tetrazine (Me-Tz)axial-TCOPBS (37 °C)~1,600
Phenyl-tetrazine (Ph-Tz)axial-TCOPBS (37 °C)~1,200
H-tetrazine (H-Tz)axial-TCOPBS (37 °C)~3,300
PEG-modified tetrazineICPrPBS/DMSO (9:1, 37°C)4.0 nih.gov
PEG-tetrazineBenzonorbornadieneDMSO/H₂O (90%, 37°C)0.017 nih.gov

This table is generated based on data from multiple sources for illustrative purposes. nih.govacs.orgnih.gov

Influence of the Polyethylene (B3416737) Glycol (PEG11) Linker on Reaction Kinetics and Bioavailability

The inclusion of a polyethylene glycol (PEG) linker, such as the 11-unit chain in this compound, significantly impacts the molecule's properties and performance in biological applications.

Influence on Reaction Kinetics : While the core reactivity is determined by the tetrazine and dienophile, the PEG linker can influence the kinetics. By increasing the local concentration of the reactant at a target site and preventing aggregation, PEGylation can sometimes lead to an apparent increase in reaction efficiency in a biological context. researchgate.net However, a very long or bulky PEG chain could potentially introduce steric hindrance that slightly reduces the intrinsic reaction rate. researchgate.net Studies have shown that PEGylated tetrazines maintain excellent reactivity. nih.gov For instance, the reaction of a PEG-modified tetrazine with a bornadiene derivative was shown to be effective for prodrug activation. nih.gov

Influence on Bioavailability : "Bioavailability" in this context refers to the ability of the compound to reach its intended target in a biological system and be available to react. The PEG11 linker plays a crucial role here by:

Enhancing Aqueous Solubility : PEG chains are hydrophilic, which greatly improves the solubility of the often hydrophobic tetrazine core in aqueous biological fluids like cytoplasm and blood plasma. axispharm.combroadpharm.comconju-probe.com

Improving Biocompatibility : PEGylation is a well-established method to reduce the immunogenicity and antigenicity of molecules. axispharm.com It can help prevent recognition by the immune system and reduce non-specific protein binding.

Modifying Pharmacokinetics : The size of the PEG chain influences the compound's circulation time in the body. Longer PEG chains generally lead to longer circulation half-lives, which is crucial for in vivo applications where the probe needs time to reach its target. While specific data for PEG11 is part of a broader spectrum, PEGylation, in general, is known to prolong circulation.

In essence, the PEG11 linker acts as a crucial modifying component that enhances the "drug-like" properties of the methyltetrazine core, making it more soluble, stable, and effective for applications in complex biological environments without compromising the fundamental bioorthogonal reaction. researchgate.netaxispharm.com

Synthetic Strategies and Chemical Derivatization of Methyltetrazine Amino Peg11 Amine

Synthesis of Methyltetrazine-amino-PEG11-amine Precursors and Intermediates

The synthesis of this compound, a heterobifunctional linker, involves a multi-step process that builds upon the synthesis of its core components: the methyltetrazine group, the PEG11 spacer, and the terminal amine. While a specific, detailed protocol for the 11-unit PEG variant is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established methods for preparing similar, shorter-chain analogues like Methyltetrazine-PEG4-amine and general principles of PEG chemistry.

The synthetic approach typically begins with a commercially available, mono-protected, amino-terminated PEG derivative, such as N-Boc-amino-PEG11-alcohol. The terminal hydroxyl group of this precursor is then activated for subsequent nucleophilic substitution. A common method for this activation is tosylation, which converts the hydroxyl group into a good leaving group.

Concurrently, the methyltetrazine moiety is prepared. This is often accomplished through the reaction of a nitrile with hydrazine (B178648) to form a dihydrotetrazine, which is subsequently oxidized to the aromatic tetrazine. To be incorporated into the PEG linker, the methyltetrazine must possess a functional group that can react with the activated PEG chain. A common strategy involves using a methyltetrazine derivative with a nucleophilic group, such as an amine or a thiol, or an electrophilic group.

In a key step, the functionalized methyltetrazine is coupled to the activated PEG linker. For instance, an amino-functionalized methyltetrazine can displace the tosyl group of the PEG chain in a nucleophilic substitution reaction.

Finally, the protecting group on the terminal amine of the PEG chain (e.g., Boc) is removed under appropriate conditions, typically acidic, to yield the final product, this compound. The purification of the final compound and all intermediates is crucial and is typically achieved using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

A generalized synthetic scheme is presented below:

Scheme 1: Generalized Synthesis of this compound

Activation of the PEG precursor:

HO-PEG11-NH-Boc + TsCl -> TsO-PEG11-NH-Boc

Coupling with a functionalized methyltetrazine:

Methyltetrazine-X + TsO-PEG11-NH-Boc -> Methyltetrazine-Y-PEG11-NH-Boc (where X and Y represent the linking chemistry)

Deprotection of the terminal amine:

Methyltetrazine-Y-PEG11-NH-Boc -> Methyltetrazine-Y-PEG11-NH2

The following table summarizes key precursors and intermediates in the synthesis of PEGylated methyltetrazine amines.

Precursor/IntermediateStructureRole in Synthesis
N-Boc-amino-PEG11-alcoholHO-(CH2CH2O)11-NHBocStarting material providing the PEG spacer and a protected terminal amine.
Tosyl-PEG11-NH-BocTsO-(CH2CH2O)11-NHBocActivated PEG intermediate with a good leaving group for nucleophilic substitution.
Amino-methyltetrazineH2N-MethyltetrazineFunctionalized methyltetrazine that can be coupled to the activated PEG chain.
Methyltetrazine-amino-PEG11-NH-BocMethyltetrazine-(CH2CH2O)11-NHBocProtected final product before the deprotection of the terminal amine.

Amine-Mediated Conjugation Reactions for Further Functionalization of this compound

The terminal primary amine of this compound serves as a versatile handle for a wide range of conjugation reactions, allowing for the attachment of various molecules of interest. broadpharm.combroadpharm.com This functionality is particularly useful for coupling the linker to biomolecules, fluorescent dyes, or other probes that contain a reactive carboxylic acid or an activated ester.

The most common amine-mediated conjugation reaction is the formation of a stable amide bond. This can be achieved by reacting the terminal amine with a carboxylic acid in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). broadpharm.com Alternatively, the amine can react directly with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, to form an amide bond under mild conditions. medium.com

The efficiency of these conjugation reactions is influenced by several factors, including pH, temperature, and the nature of the solvent. The hydrophilic PEG11 spacer in this compound enhances the water solubility of the molecule, which is advantageous for bioconjugation reactions that are often performed in aqueous buffers. conju-probe.com

Below is a table summarizing common amine-mediated conjugation reactions and their typical conditions.

Reaction TypeReactantCoupling Agent (if applicable)Typical ConditionsResulting Linkage
Amide bond formationCarboxylic acidEDC/NHS, HATUpH 4.5-7.5, Room temperatureAmide
Amide bond formationNHS esterNonepH 7.2-8.5, Room temperatureAmide
Reductive aminationAldehyde or KetoneSodium cyanoborohydride (NaBH3CN)pH 6-7, Room temperatureSecondary amine
Isothiocyanate couplingIsothiocyanateNonepH 8.0-9.0, Room temperatureThiourea

Development of Bifunctional and Multifunctional Conjugates Utilizing this compound

The unique heterobifunctional nature of this compound makes it an ideal building block for the construction of bifunctional and multifunctional conjugates. conju-probe.com These complex molecules can be designed to interact with multiple targets or to combine different functionalities, such as targeting, imaging, and therapeutic action, within a single construct.

The general strategy for creating these conjugates involves the sequential reaction of the two orthogonal reactive handles of the linker. For example, a targeting ligand, such as a peptide or a small molecule, can be attached to the terminal amine via an amide bond formation. Subsequently, the methyltetrazine moiety can be used to ligate a second molecule of interest, such as a fluorescent dye or a cytotoxic drug, that has been functionalized with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a type of "click chemistry" that is highly efficient and proceeds rapidly under biocompatible conditions. conju-probe.comconju-probe.com

The following table provides examples of bifunctional and multifunctional conjugates that can be synthesized using this compound.

Conjugate TypeComponent 1 (via Amine)Component 2 (via Methyltetrazine)Potential Application
Targeted Imaging ProbeTargeting PeptideFluorescent Dye-TCOIn vivo imaging of specific cell types
Antibody-Drug Conjugate (ADC)AntibodyCytotoxic Drug-TCOTargeted cancer therapy
Theranostic AgentTargeting LigandRadionuclide Chelator-TCOCombined diagnosis and therapy
Multifunctional ProbeBiotin (B1667282)Fluorescent Dye-TCO and a second targeting ligandMultiplexed biological assays

Applications of Methyltetrazine Amino Peg11 Amine in Bioconjugation and Probe Development

Site-Specific Labeling of Proteins and Peptides for Proteomic Research

Site-specific modification of proteins is a powerful tool for investigating their structure, function, and interactions within the complex cellular environment. nih.gov Methyltetrazine-amino-PEG11-amine serves as a key reagent in strategies designed to achieve precise and controlled labeling of proteins and peptides. The core of this application lies in the bioorthogonal tetrazine ligation, a reaction that proceeds rapidly under physiological conditions without interfering with native biological functional groups. nih.govfrontiersin.org

The general strategy involves two steps. First, a reactive partner for the tetrazine, typically a strained dienophile like trans-cyclooctene (B1233481) (TCO), is incorporated at a specific site within the target protein or peptide. rsc.org This can be achieved through several methods, including:

Unnatural Amino Acid Incorporation: Genetically encoding an unnatural amino acid containing a TCO group in response to a nonsense codon allows for its precise placement within the protein's sequence. uni-konstanz.de

Enzymatic Modification: Specific enzymes can be used to attach a dienophile to a target protein.

Chemical Modification: Cysteine residues or N-terminal amino acids can be selectively modified with a TCO-containing reagent. nih.gov

Once the protein is "tagged" with the dienophile, this compound can be introduced. The methyltetrazine moiety reacts specifically and efficiently with the incorporated TCO group. rsc.org The terminal amine of the PEG linker can be pre-functionalized with a variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, or other probes, enabling researchers to visualize, isolate, or track the protein of interest for proteomic studies. thermofisher.com This method circumvents the drawbacks of traditional labeling techniques that randomly target common amino acids like lysine, which often leads to heterogeneous products with compromised function. biopharminternational.com The ability to create homogenous, precisely labeled proteins is crucial for detailed studies of protein localization, interactions, and dynamics. nih.gov

Parameter Description Significance in Proteomics Reference
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) CycloadditionHigh specificity and fast kinetics in complex biological media. nih.gov
Reactants Methyltetrazine and Trans-cyclooctene (TCO)Bioorthogonal partners that do not cross-react with endogenous molecules. rsc.org
Labeling Control Site-specificAllows for the creation of homogeneous protein conjugates, preserving protein function. nih.govuni-konstanz.de
Applications Protein tracking, interaction studies, fluorescent imaging.Enables detailed investigation of protein behavior in vitro and in vivo. nih.gov

Functionalization of Nucleic Acids and Oligonucleotides

The precise modification of nucleic acids and oligonucleotides is essential for various applications, including diagnostics, gene-editing technologies, and fundamental biological research. This compound and its derivatives provide an efficient means to functionalize these biomolecules.

Oligonucleotides can be synthesized with amine-modified bases at specific positions. biosyn.com The terminal amine group of this compound can be covalently linked to these modified nucleic acids. More commonly, an activated ester derivative, such as Methyltetrazine-PEG-NHS ester, is used to react directly with the primary amine on the oligonucleotide, forming a stable amide bond. broadpharm.com

Once the tetrazine moiety is attached, the oligonucleotide can be conjugated to other molecules of interest via the iEDDA reaction. This allows for the attachment of reporter molecules like fluorophores or quenchers for use in DNA probes, or the linkage of oligonucleotides to other biomolecules like proteins or antibodies. The hydrophilic PEG11 spacer is particularly advantageous in this context, as it improves the solubility of the often-hydrophobic conjugated moieties and minimizes steric hindrance, ensuring that the oligonucleotide can still access its target sequence. conju-probe.combiosyn.com

Surface Modification of Nanomaterials and Polymer Constructs

The functionalization of nanomaterial surfaces is a critical step in the development of targeted drug delivery systems, advanced biosensors, and diagnostic tools. nih.gov this compound is a versatile tool for modifying the surfaces of various constructs, including gold nanoparticles (AuNPs) and polymers. nih.govdtu.dk

The process typically involves attaching the linker to the nanoparticle surface via its terminal amine group. This amine can react with activated carboxyl groups on the surface of the nanomaterial. Once anchored, the methyltetrazine group is exposed on the outer surface, ready for bioorthogonal conjugation. dtu.dk This "pre-functionalization" strategy allows for a modular approach to nanoparticle design. For instance, a targeting ligand (e.g., an antibody fragment) functionalized with TCO can be attached to the tetrazine-coated nanoparticle in a subsequent step. This ensures that the targeting molecule is oriented away from the nanoparticle surface, maximizing its ability to interact with its biological target. dtu.dk

The PEG11 linker plays a crucial role by providing a hydrophilic "cushion" around the nanoparticle, which can help to prevent non-specific protein adsorption (biofouling) and improve colloidal stability in biological fluids. conju-probe.comnih.gov This approach has been successfully used to create pretargeted nanomedicines, where nanoparticles are directed to a specific site in vivo through bioorthogonal chemistry. dtu.dk

Nanomaterial Functionalization Strategy Application Reference
Gold Nanoparticles (AuNPs)Amine group of linker attaches to AuNP surface, exposing tetrazine.Pretargeted in vivo ligation to a TCO-functionalized antibody for tumor targeting. dtu.dk
LiposomesIncorporation of TCO-modified lipids into the liposome (B1194612) bilayer.Pretargeted PET imaging using a 68Ga-labeled tetrazine probe. nih.gov
Polymer Dots (PDots)Functionalization of surface carboxyl groups with bioorthogonal handles.Fluorescent labeling of proteins and glycoproteins in cancer cells. nih.gov

Design and Synthesis of Fluorescent Probes Incorporating this compound

Fluorescent probes that can be activated in response to a specific biological event ("turn-on" probes) are highly desirable for live-cell imaging, as they minimize background signal and allow for real-time monitoring. nih.govbvsalud.org The tetrazine moiety has been ingeniously exploited as a fluorescence quencher in the design of such probes. rsc.orgresearchgate.net

In a typical design, a fluorophore is linked to a tetrazine molecule. The close proximity of the tetrazine quenches the fluorophore's emission through mechanisms like Förster Resonance Energy Transfer (FRET) or through-bond energy transfer (TBET). nih.gov this compound can act as the linker connecting the fluorophore to the quenching tetrazine. The terminal amine is used to attach the fluorophore, creating a quiescent probe. rsc.org

When this probe encounters its TCO-functionalized target (e.g., a labeled protein or cell surface receptor), the iEDDA reaction occurs. The reaction consumes the tetrazine, converting it into a dihydropyridazine (B8628806), which is no longer an effective quencher. nih.gov This "click-to-release" mechanism restores the fluorophore's emission, leading to a significant increase in fluorescence intensity precisely at the site of the target. nih.gov This strategy has been used to develop highly sensitive probes for a range of applications, from live-cell imaging to super-resolution microscopy. rsc.org

Probe Design Strategy Quenching Mechanism Activation Advantage Reference
Fluorophore-Linker-TetrazineFörster Resonance Energy Transfer (FRET) / Through-Bond Energy Transfer (TBET)iEDDA reaction with a dienophile (e.g., TCO) consumes the tetrazine quencher.High signal-to-noise ratio; "turn-on" fluorescence reduces background. nih.govrsc.org
Intrinsically Fluorescent TetrazineThe tetrazine ether itself is fluorescent.iEDDA reaction with a dienophile eliminates the tetrazine chromophore, turning fluorescence "off".Allows for "turn-off" sensing applications. nih.gov

Radiopharmaceutical Development for Molecular Imaging Modalities (PET/SPECT)

Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) provide non-invasive, quantitative visualization of biological processes in vivo. Pretargeted imaging is an advanced strategy developed to improve the target-to-background ratios in these modalities. nih.gov This approach separates the targeting step from the imaging step.

First, a targeting molecule, such as an antibody modified with a dienophile (e.g., TCO), is administered. nih.gov This molecule is given time to accumulate at the target tissue (e.g., a tumor) and for the unbound excess to clear from the bloodstream. Subsequently, a small, rapidly clearing radiolabeled tetrazine probe is injected. nih.govconju-probe.com This probe circulates quickly throughout the body, and upon encountering the TCO-tagged antibody at the target site, it becomes covalently trapped via the fast iEDDA reaction. conju-probe.com The unbound radiotracer is rapidly excreted, leading to a high concentration of radioactivity at the target and very low background signal, resulting in high-contrast images. nih.gov

This compound is an ideal scaffold for creating such radioprobes. Its terminal amine can be conjugated to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.gov This chelator can then be used to stably incorporate a radionuclide suitable for PET (e.g., Gallium-68) or SPECT (e.g., Indium-111). nih.govnih.gov The resulting radiopharmaceutical, for example, [68Ga]Ga-DOTA-PEG11-Tz, combines the targeting specificity of the iEDDA reaction with the high sensitivity of nuclear imaging, providing a powerful tool for diagnostics and potentially for targeted radiotherapy. nih.gov

Advanced Research Applications of Methyltetrazine Amino Peg11 Amine in Chemical Biology and Biomedicine

In Vitro and Ex Vivo Cell Labeling and Imaging Studies

Methyltetrazine-amino-PEG11-amine and similar tetrazine-PEG constructs are instrumental in the labeling and imaging of cells, both in culture (in vitro) and in tissues (ex vivo). This is primarily achieved through the principles of bioorthogonal chemistry, where the tetrazine moiety serves as a highly reactive and specific "click" handle. broadpharm.comnih.gov

The general strategy involves the introduction of a TCO-modified molecule to the cells. This molecule can be an antibody that binds to a specific cell surface receptor, a metabolic precursor that gets incorporated into cellular components, or other targeting ligands. acs.orgacs.org Following the introduction and binding or incorporation of the TCO-modified molecule, the cells are then treated with a this compound that has been conjugated to a reporter molecule, such as a fluorophore. The rapid and specific IEDDA reaction between the tetrazine and the TCO results in the covalent labeling of the targeted cells or cellular components. nih.govacs.org

The PEG11 linker in this compound enhances the water solubility and biocompatibility of the probe, which is crucial for maintaining cell viability and reducing non-specific binding during labeling experiments. broadpharm.com This approach allows for highly specific and efficient visualization of cellular structures and processes with high signal-to-noise ratios. For instance, researchers have successfully used tetrazine-fluorophore conjugates to label cells that overexpress specific receptors, enabling detailed microscopic analysis of receptor distribution and dynamics. researchgate.net

Table 1: Key Features of this compound in Cell Labeling

FeatureDescriptionReference
Bioorthogonality The tetrazine-TCO reaction is highly specific and does not interfere with native biological processes. broadpharm.comnih.gov
High Reaction Kinetics The IEDDA reaction is extremely fast, allowing for rapid labeling even at low concentrations. acs.org
PEG Linker The PEG11 chain improves solubility and reduces non-specific interactions. broadpharm.com
Versatility The amine group allows for easy conjugation to a wide variety of reporter molecules (e.g., fluorophores). broadpharm.com

Pretargeted Imaging Methodologies in Biological Systems

Pretargeted imaging represents a significant advancement in molecular imaging, and this compound is a key component in many of these strategies. mdpi.comnih.gov This two-step approach decouples the targeting of a long-circulating agent from the delivery of a short-lived imaging probe. acs.orgacs.org

In a typical pretargeted imaging experiment, a TCO-modified targeting molecule, such as a monoclonal antibody (mAb) specific for a tumor antigen, is first administered. mdpi.comnih.gov This mAb is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream and non-target tissues over a period of time. acs.org Subsequently, a much smaller and rapidly clearing imaging agent, consisting of a radiolabeled this compound derivative, is administered. acs.orgmdpi.com

The radiolabeled tetrazine rapidly finds and reacts with the TCO-modified mAb at the target site via the IEDDA click reaction. nih.gov The unbound radiolabeled tetrazine is quickly cleared from the body, leading to high-contrast images with significantly lower background radiation compared to conventional imaging methods where the radiolabel is directly attached to the large, slow-clearing antibody. acs.orgmdpi.com The PEG11 linker in this context is crucial for optimizing the pharmacokinetic properties of the radiolabeled tetrazine, ensuring its rapid distribution and clearance. mdpi.com

Table 2: Comparison of Pretargeted vs. Conventional Imaging

ParameterConventional ImagingPretargeted ImagingReference
Targeting Agent Radiolabeled antibodyTCO-modified antibody acs.orgmdpi.com
Imaging Agent -Radiolabeled tetrazine acs.orgmdpi.com
Time to Image Long (days)Short (hours) acs.orgmdpi.com
Background Signal HighLow acs.orgmdpi.com
Image Contrast LowerHigher acs.orgmdpi.com

Development of Targeted Delivery Systems (e.g., Antibody-Drug Conjugates, Nanoparticle-Based Carriers)

The principles of bioorthogonal chemistry enabled by this compound are also being harnessed to develop sophisticated targeted drug delivery systems. nih.govacs.orgacs.org This includes the construction of antibody-drug conjugates (ADCs) and the functionalization of nanoparticle-based carriers.

In the context of ADCs, a TCO-modified antibody can be used to target a specific cell type, such as a cancer cell. medchemexpress.com A potent cytotoxic drug can be attached to a this compound molecule. By administering the TCO-antibody first, followed by the tetrazine-drug conjugate, the drug can be specifically delivered to the target cells through the in-vivo click reaction. This pretargeting strategy can potentially improve the therapeutic index of the drug by minimizing its exposure to healthy tissues. acs.org

Similarly, nanoparticle-based drug carriers can be functionalized with either TCO or tetrazine moieties. mdpi.comnih.gov For instance, nanoparticles loaded with a therapeutic agent can be decorated with TCO groups. A targeting ligand (e.g., an antibody or a small molecule) conjugated to this compound can then be used to direct the nanoparticles to the desired site of action. The PEG11 linker helps to improve the stability and circulation time of the nanoparticles in the bloodstream. nih.gov

Application in Protein Degradation Technologies (e.g., PROTAC Linkers)

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to selectively degrade target proteins within cells. biochempeg.comnih.gov A PROTAC is a bifunctional molecule that consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. biochempeg.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a critical role in the efficacy of a PROTAC, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govescholarship.org this compound can be utilized in the synthesis of PROTACs, particularly in modular approaches where the target-binding ligand and the E3 ligase-binding ligand are brought together using bioorthogonal chemistry. nih.gov

For example, a target-binding ligand could be modified with a TCO group, while an E3 ligase ligand is attached to a this compound. The intracellular click reaction between these two components would then form the active PROTAC. The PEG11 linker provides the necessary spacing and flexibility for the formation of the ternary complex. biochempeg.comnih.gov This strategy, sometimes referred to as "CLIPTACs" (click-formed proteolysis-targeting chimeras), offers a powerful way to rapidly synthesize and screen libraries of PROTACs with different linker lengths and compositions to optimize protein degradation. nih.gov

Integration into Hydrogel and Biomaterial Fabrication for Spatially Defined Constructs

The bioorthogonal reactivity of this compound is also being explored in the field of biomaterials, particularly in the fabrication of hydrogels and other materials with precisely controlled spatial organization. researchgate.net Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix and are widely used in tissue engineering and regenerative medicine.

By incorporating TCO and tetrazine functionalities into polymer backbones, researchers can create hydrogels that can be crosslinked in the presence of cells under physiological conditions. researchgate.net For instance, a polymer solution containing TCO groups can be mixed with a crosslinking solution containing a multivalent tetrazine linker. The rapid IEDDA reaction leads to the formation of a stable hydrogel network.

This compound can be used to introduce specific functionalities into these hydrogels in a spatially controlled manner. For example, a hydrogel could be formed with an excess of TCO groups. Then, a solution containing a bioactive molecule (e.g., a growth factor) conjugated to this compound could be patterned onto the hydrogel. The click reaction would then immobilize the bioactive molecule in the desired locations, creating a spatially defined microenvironment to direct cell behavior. The hydrophilic PEG11 linker helps to maintain the bioactivity of the immobilized molecule and ensures its accessibility to cells within the hydrogel. researchgate.net

Challenges and Future Directions in Methyltetrazine Amino Peg11 Amine Research

Optimization of Reaction Efficiency and Bio-orthogonality in Increasingly Complex Biological Environments

The hallmark of tetrazine ligations is their rapid kinetics and high specificity, which allow them to proceed efficiently under mild, physiological conditions without the need for cytotoxic catalysts. conju-probe.comconju-probe.com However, as research moves towards more intricate biological systems, such as living organisms, maintaining optimal reaction efficiency and true bio-orthogonality presents ongoing challenges.

Future research will likely focus on a deeper understanding of how the PEG11 linker modulates the reactivity and stability of the methyltetrazine group in various biological compartments. This includes studying its interaction with cellular membranes, proteins, and other biomolecules to predict and mitigate potential non-specific binding or degradation. Furthermore, developing strategies to enhance the local concentration of the reactants at the target site, for instance through pre-targeting approaches, could significantly improve reaction efficiency in vivo. nih.gov

Exploration of Novel Dienophile Partners for Enhanced Reaction Specificity and Kinetics

The most commonly used dienophile for tetrazine ligation is trans-cyclooctene (B1233481) (TCO). broadpharm.com The reaction between methyltetrazine and TCO is exceptionally fast, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹. broadpharm.com However, the quest for even faster and more specific reactions has led to the exploration of a variety of novel dienophile partners.

Researchers are actively investigating other strained alkenes and alkynes to fine-tune the reaction kinetics and stability of the resulting conjugate. Notable examples include norbornenes and cyclopropenes, which also readily react with tetrazines. conju-probe.comconju-probe.com The choice of dienophile can significantly impact the reaction rate and the properties of the final conjugate. For instance, some dienophiles may offer improved stability or different steric profiles, which can be advantageous for specific applications.

A key area of future research is the systematic evaluation of these novel dienophiles in reaction with Methyltetrazine-amino-PEG11-amine. This would involve detailed kinetic studies to determine the rate constants and activation energies for each pairing. Understanding how the electronic and steric properties of different dienophiles influence their reactivity with the methyltetrazine core will enable researchers to select the optimal reaction partner for a given biological context. This will ultimately lead to a more versatile and powerful toolkit for bioconjugation.

Development of Advanced Conjugate Architectures for Multivalent Interactions

The bifunctional nature of this compound, with its terminal amine and methyltetrazine groups, allows for the straightforward construction of simple bioconjugates. However, the next frontier in this area lies in the creation of more complex and advanced conjugate architectures that can facilitate multivalent interactions. Multivalent molecules, which can bind to multiple targets simultaneously, often exhibit significantly enhanced avidity and specificity.

One promising approach is the use of homotetrafunctional linkers, such as Tetra PEG4-methyltetrazine, which contains four methyltetrazine moieties. conju-probe.com These can be used to crosslink multiple dienophile-modified molecules, leading to the formation of well-defined, multivalent complexes. Similarly, heterotrifunctional linkers that incorporate a methyltetrazine, an amine, and a third reactive group open up possibilities for creating even more sophisticated architectures.

Future research will focus on leveraging this compound and its derivatives to build these advanced constructs. This could involve the synthesis of dendrimers or branched polymers with multiple methyltetrazine or amine functionalities. Such architectures could be used to create high-avidity targeting agents for diagnostics and therapeutics, or to assemble complex protein machinery for synthetic biology applications. The development of synthetic strategies to control the stoichiometry and spatial arrangement of the conjugated molecules will be crucial for realizing the full potential of these multivalent systems. nih.gov

Emerging Research Frontiers and Innovative Methodological Advancements

The unique properties of this compound are paving the way for its use in a variety of emerging research areas and the development of innovative new methodologies. The ability to perform rapid and specific conjugations in biological systems is a powerful tool with broad applicability.

One of the most exciting frontiers is in the field of in vivo imaging and diagnostics. Pre-targeting strategies, where a dienophile-modified antibody is first administered and allowed to accumulate at a target site before a radiolabeled tetrazine is introduced for imaging, are gaining traction. nih.govnih.gov The fast kinetics of the tetrazine ligation are essential for the success of this approach. The PEG11 linker in this compound can potentially improve the pharmacokinetics of the imaging agent, leading to clearer images with lower background signal.

Another area of intense research is the development of "click-to-release" systems for targeted drug delivery. In this approach, a drug is caged with a dienophile that, upon reaction with a tetrazine, triggers the release of the active compound. This allows for the precise spatial and temporal control of drug activity.

Furthermore, the development of mutually orthogonal bioorthogonal reactions is a significant advancement. nih.gov This allows for the simultaneous labeling of multiple biological targets within the same system. For example, a tetrazine-based reaction could be used in parallel with an azide-alkyne cycloaddition to visualize two different cellular processes.

Future research will undoubtedly uncover even more innovative applications for this compound and related compounds. This includes their use in the construction of sophisticated biosensors, the development of novel materials with tailored biological properties, and the in situ assembly of therapeutic agents directly within the body. nih.gov

Q & A

Basic: What are the key structural and functional features of Methyltetrazine-amino-PEG11-amine, and how do they influence its reactivity in bioconjugation?

The compound consists of a methyltetrazine group linked to an amine via an 11-unit polyethylene glycol (PEG) chain. The methyltetrazine enables bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes, TCOs), while the PEG11 spacer enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility . The amine terminus allows further functionalization (e.g., NHS ester coupling). Methodologically, confirm structural integrity via NMR (for PEG length and tetrazine substitution) and HPLC-MS (purity >95%) .

Advanced: How do reaction kinetics vary with PEG chain length in Methyltetrazine-PEGn-amine derivatives, and how can this be optimized for specific applications?

Longer PEG chains (e.g., PEG11 vs. PEG4) reduce steric hindrance but may slow reaction kinetics due to increased hydrophilicity. For rapid iEDDA reactions (e.g., live-cell labeling), shorter PEGs (PEG4–6) are preferred, while PEG11 is optimal for in vivo applications requiring prolonged circulation . To optimize:

  • Kinetic assays : Use UV-Vis spectroscopy to monitor tetrazine decay at 520 nm upon TCO addition .
  • Comparative table :
PEG LengthReaction Rate (k, M⁻¹s⁻¹)Application Context
PEG4~3,000Rapid cell-surface labeling
PEG11~800Systemic drug delivery

Basic: What are standard protocols for conjugating this compound to biomolecules (e.g., antibodies)?

Activation : React the amine terminus with NHS esters or maleimide-functionalized biomolecules (pH 7.4, 4°C, 2 hr).

Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted linker.

Characterization : Confirm conjugation efficiency via SDS-PAGE (for proteins) or MALDI-TOF .
Note: Avoid prolonged light exposure to prevent tetrazine degradation .

Advanced: How can contradictory data on reaction efficiency between batches be resolved?

Contradictions often arise from:

  • Batch variability : Quantify tetrazine reactivity via UV-Vis with a TCO standard .
  • Storage degradation : Monitor stability under -20°C vs. 4°C using LC-MS; PEG hydrolysis or tetrazine oxidation may occur .
  • Solution pH : Optimize between pH 6.5–7.5 to balance amine reactivity and tetrazine stability .

Basic: What are the recommended storage conditions to maintain stability?

Store at -20°C , lyophilized or in anhydrous DMSO, protected from light and moisture. Avoid freeze-thaw cycles (>3 cycles reduce activity by ~20%) .

Advanced: How can this compound be tailored for tissue-specific targeting in drug delivery systems?

  • PEG functionalization : Introduce targeting moieties (e.g., folate, peptides) at the amine terminus via click chemistry .
  • Co-loading : Combine with pH-responsive linkers for tumor microenvironment-triggered release .
  • In vivo validation: Use fluorescence imaging (if labeled) or biodistribution studies in murine models .

Basic: What analytical techniques are critical for characterizing this compound?

  • Structural : 1H^1H/13C^{13}C NMR (tetrazine protons at ~8.5 ppm; PEG backbone at 3.5–3.7 ppm) .
  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Mass confirmation : High-resolution MS (expected [M+H]⁺ ~1,200–1,300 Da) .

Advanced: How do methyltetrazine derivatives compare to hydrogen-substituted tetrazines in bioorthogonal applications?

Methyltetrazine exhibits slower kinetics but higher stability compared to unsubstituted tetrazines. For example:

  • Reaction rate : Methyltetrazine-PEG11-amine: ~800 M⁻¹s⁻¹ vs. H-tetrazine-PEG11-amine: ~3,500 M⁻¹s⁻¹ .
  • Stability : Methyl substitution reduces oxidation susceptibility, extending shelf life by ~30% .

Basic: What safety precautions are required when handling this compound?

  • Use gloves, goggles, and a fume hood.
  • Avoid inhalation; dissolve in DMSO or PBS (never in aqueous buffers without prior dilution).
  • Dispose via approved chemical waste protocols .

Advanced: How can computational modeling (e.g., DFT) guide the design of this compound derivatives?

  • DFT applications : Predict tetrazine electronic properties (e.g., HOMO/LUMO levels) to optimize dienophile pairing .
  • MD simulations : Model PEG chain flexibility and hydration for in silico biocompatibility screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.